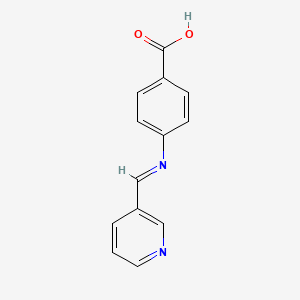
N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide: is a chemical compound with the molecular formula C8H8Cl3NO3S. It is known for its unique structure, which includes a trichloromethyl group attached to a hydroxyethyl group, further bonded to a benzenesulfonamide moiety. This compound is often used in research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with chloral hydrate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products:
Oxidation: Formation of N-(2,2,2-trichloro-1-oxoethyl)benzenesulfonamide.
Reduction: Formation of N-(2,2,2-trichloro-1-aminoethyl)benzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the trichloromethyl group into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism by which N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzenesulfonamide moiety can interact with specific receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
- N-(2,2,2-trichloro-1-hydroxyethyl)propionamide
Comparison:
- N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds.
- The benzenesulfonamide group enhances the compound’s ability to interact with biological targets, making it more versatile in medicinal chemistry applications.
- Other similar compounds may lack the sulfonamide group, resulting in different reactivity and applications.
Propriétés
Numéro CAS |
75457-08-8 |
|---|---|
Formule moléculaire |
C8H8Cl3NO3S |
Poids moléculaire |
304.6 g/mol |
Nom IUPAC |
N-(2,2,2-trichloro-1-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8Cl3NO3S/c9-8(10,11)7(13)12-16(14,15)6-4-2-1-3-5-6/h1-5,7,12-13H |
Clé InChI |
AHPIJNXCKMJSRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)
![(2-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B11966973.png)

![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
![isopropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966992.png)




![pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11967020.png)
